

Technical Support Center: 2-Fluoro-6-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Fluoro-6-(trifluoromethyl)benzonitrile
Cat. No.:	B108081

[Get Quote](#)

Welcome to the technical support guide for **2-Fluoro-6-(trifluoromethyl)benzonitrile** (CAS No. 133116-83-3). This resource is designed for researchers, chemists, and drug development professionals to ensure safe handling, proper storage, and successful experimental outcomes. As a versatile fluorinated aromatic compound, it serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its unique electronic properties, conferred by the fluorine, nitrile, and trifluoromethyl groups, make it a valuable building block but also necessitate specific handling and experimental considerations.

Quick Reference Data

All quantitative data has been summarized in the table below for your convenience.

Property	Value	Source
CAS Number	133116-83-3	[1] [2]
Molecular Formula	C ₈ H ₃ F ₄ N	[1]
Molecular Weight	189.11 g/mol	[1]
Appearance	White to off-white solid (powder to lump)	[1]
Melting Point	28 °C	[1]
Density	1.373 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.452	[3]
Flash Point	99 °C (210.2 °F) - closed cup	
Storage Temperature	Room Temperature	[1] [4]

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns in a direct question-and-answer format, providing both procedural guidance and the scientific reasoning behind it.

Section 1: Safety and Handling

Question: What are the primary hazards associated with **2-Fluoro-6-(trifluoromethyl)benzonitrile**?

This compound is classified as hazardous and requires careful handling. The primary risks are:

- Acute Toxicity (Category 4): It is harmful if swallowed, in contact with skin, or if inhaled.[\[2\]](#)
- Skin Irritation (Category 2): Causes skin irritation upon direct contact.[\[2\]](#)
- Serious Eye Irritation (Category 2): Causes serious eye irritation.[\[2\]](#)
- Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[\[2\]](#)

Causality: The trifluoromethyl and nitrile groups significantly influence the electronic properties of the benzene ring, making the compound reactive. Its ability to cause irritation is linked to its chemical reactivity with biological tissues.

Question: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

To mitigate the identified hazards, the following PPE is required:

- **Eye Protection:** Wear chemical safety goggles or a face shield.[\[2\]](#) Standard safety glasses are not sufficient.
- **Hand Protection:** Use nitrile rubber gloves. Ensure gloves are inspected for integrity before use and change them immediately if contamination occurs.[\[5\]](#)
- **Body Protection:** A lab coat is essential. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.[\[2\]](#)
- **Respiratory Protection:** All handling of the solid powder should be done in a certified chemical fume hood to avoid inhalation of dust.[\[2\]](#) If a fume hood is not available, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[\[2\]](#)

Question: What should I do in case of accidental exposure?

Immediate and correct first aid is critical. Follow these steps based on the type of exposure:

- **Skin Contact:** Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[\[2\]](#)[\[5\]](#) If skin irritation persists, seek medical attention.[\[2\]](#)
- **Eye Contact:** Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[\[2\]](#) Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical advice from an ophthalmologist.[\[6\]](#)
- **Inhalation:** Move the person to fresh air and keep them comfortable for breathing.[\[2\]](#) If the person feels unwell or has difficulty breathing, call a poison center or doctor.[\[2\]](#)

- Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[5] Call a poison center or doctor immediately if you feel unwell.[2][5]

Section 2: Storage and Stability

Question: How should I properly store this chemical?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Storing at ambient room temperature is acceptable.[1][4]

Causality: A tightly sealed container prevents the absorption of atmospheric moisture, which could potentially lead to slow hydrolysis of the nitrile group over extended periods, especially if acidic or basic contaminants are present. A well-ventilated area is a general safety precaution for storing hazardous chemicals to prevent the buildup of any potential vapors.

Question: Is this compound stable? What materials or conditions should I avoid?

The compound is stable under normal, recommended storage conditions.[2][5] However, you must avoid:

- Strong Oxidizing Agents: These are the primary chemical incompatibility.[2][5] Contact could lead to a vigorous, exothermic reaction.
- Strong Acids and Bases: While not listed as a primary incompatibility, prolonged contact with strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.
- Excess Heat and Ignition Sources: The compound is a combustible liquid with a flash point of 99 °C.[7] Keep it away from open flames, sparks, and hot surfaces.[6][7]

Question: I've had a bottle for a few years. How can I tell if it has degraded?

Visual inspection is the first step. Look for:

- Change in Color: A significant deviation from the typical white to off-white color.
- Clumping or Caking: This may indicate moisture absorption.

- Inconsistent Analytical Data: If you observe unexpected peaks in NMR or GC-MS analysis compared to a reference standard, degradation may have occurred. For critical applications, it is always best practice to verify the purity of older reagents before use.

Section 3: Experimental Use & Troubleshooting

Question: This compound is a solid with a low melting point (28 °C). How does this affect handling for reactions?

The low melting point means that on a warm day, the "solid" may be a partially melted or waxy substance.

- Handling: If it is solid, you can weigh it out directly in a fume hood. If it is liquid or semi-solid, you can gently warm the entire container in a warm water bath (to ~35-40 °C) until it is fully molten, then dispense it by volume using a syringe. Remember its density is 1.373 g/mL when converting between mass and volume.[3]
- Troubleshooting: Inconsistent results can sometimes be traced to inaccurate measurements if the compound is partially melted and non-homogenous. Always ensure it is either a completely free-flowing solid or a completely homogenous liquid before taking a measurement.

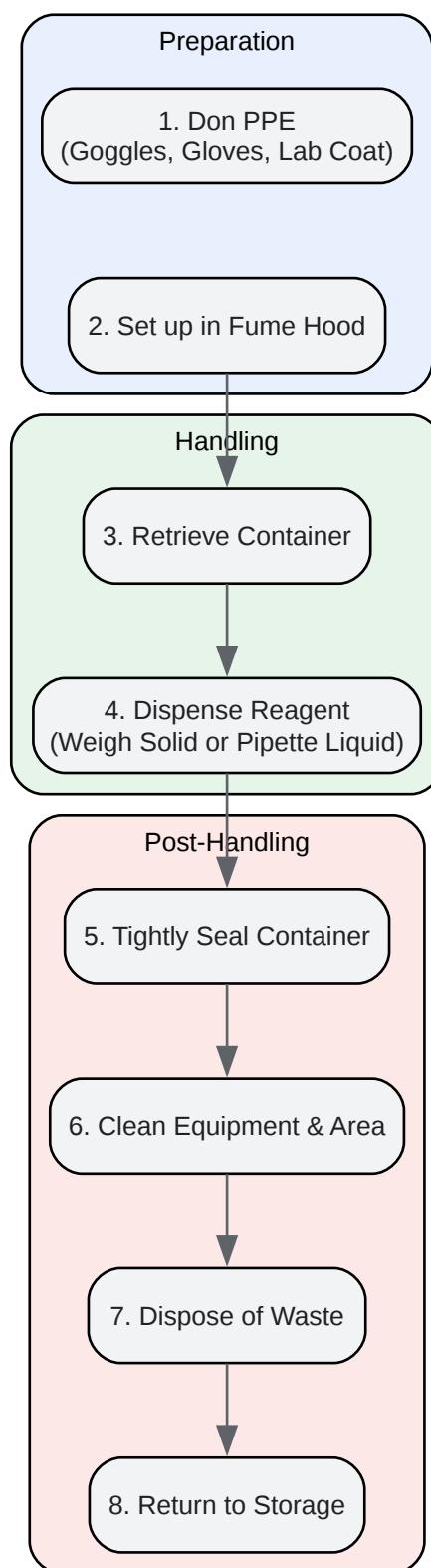
Question: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or failing. What are the common causes?

This compound is activated towards nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the fluorine atom.[8] If the reaction is not proceeding as expected, consider the following:

- Insufficient Base: Many SNAr reactions require a non-nucleophilic base to deprotonate the incoming nucleophile (e.g., an amine or alcohol) or to scavenge the HF byproduct. Ensure your base is strong enough and present in sufficient stoichiometric amounts.
- Solvent Choice: The reaction requires a polar aprotic solvent (e.g., DMSO, DMF, THF) to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[8][9] Using a non-polar or protic solvent can dramatically slow or halt the reaction.

- Water Contamination: The presence of water can protonate your nucleophile, reducing its reactivity. Ensure you are using anhydrous solvents and have dried your glassware properly.
- Temperature: SNAr reactions often require heat to overcome the activation energy. If you are running the reaction at room temperature, a modest increase in temperature (e.g., to 50-80 °C) may be necessary.

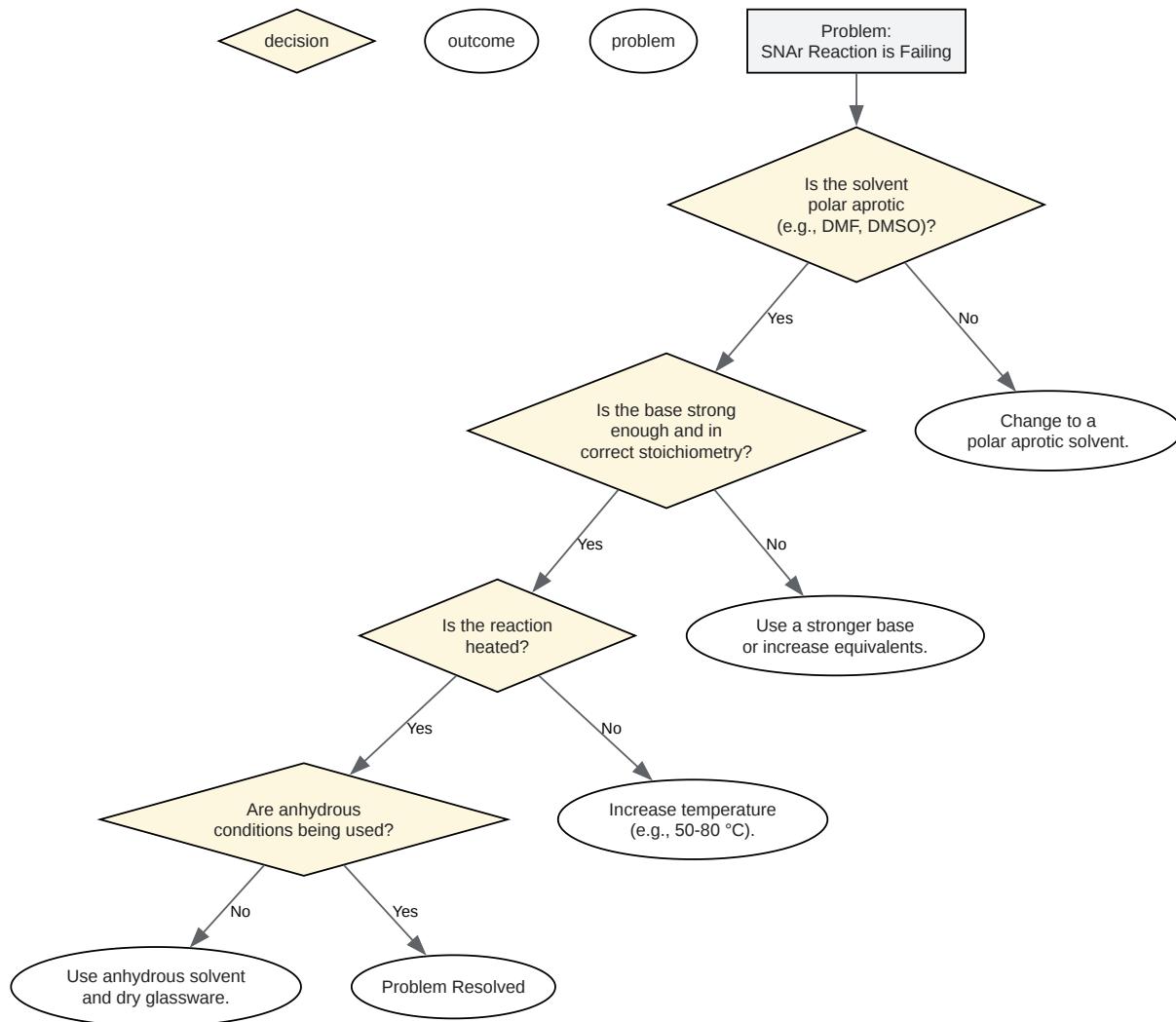
Experimental Protocols & Workflows


Protocol 1: Safe Handling and Dispensing Workflow

This protocol outlines the essential steps for safely handling the compound from receipt to use.

- Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves) before entering the lab.
- Work Area Setup: Designate a clean workspace within a certified chemical fume hood.
- Material Retrieval: Obtain the sealed container of **2-Fluoro-6-(trifluoromethyl)benzonitrile** from its storage location.
- Equilibration: Allow the container to reach thermal equilibrium with the ambient temperature inside the fume hood before opening to prevent moisture condensation.
- Dispensing:
 - If Solid: Open the container in the fume hood. Use a clean spatula to weigh the desired amount onto weighing paper or directly into your reaction vessel.
 - If Liquid/Semi-Solid: Gently warm the sealed container in a warm water bath until fully molten. Use a calibrated glass syringe to draw up the required volume.
- Cleanup: Tightly seal the main container. Decontaminate the spatula or syringe with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Clean the balance and surrounding workspace.
- Waste Disposal: Dispose of contaminated weighing paper, gloves, and cleaning materials in a designated solid hazardous waste container.[2]

- Storage: Return the sealed container to its designated storage location.


Diagram: Safe Handling Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for safe handling of the compound.

Diagram: Troubleshooting a Failing SNAr Reaction

[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting SNAr reactions.

References

- A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment. University of Rochester. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZONITRILE | 133116-83-3 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.fr [fishersci.fr]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nbinfo.com [nbinfo.com]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- To cite this document: BenchChem. [Technical Support Center: 2-Fluoro-6-(trifluoromethyl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108081#handling-and-storage-of-2-fluoro-6-trifluoromethyl-benzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com